2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile
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Overview
Description
The compound “2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile” has a CAS Number of 339103-06-9 and a molecular weight of 286.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15FN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-5-3-4-6-14(12)16/h3-8,19H,11H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid substance . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Chemical Synthesis and Modification
Efficient Synthesis of Chemical Modifiers
The compound has been utilized in the efficient synthesis of chemical modifiers for antibiotics, specifically cephalosporin. A study described the synthesis from a related compound, 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with a clear determination of stereochemical structure through X-ray crystallography (Kanai et al., 1993).
Reactions with Diamines and Hydrazine
The compound reacts with various diamines and hydrazine, leading to the formation of novel compounds like 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones. Such reactions are important for creating new chemical entities with potential applications (Cherbuliez et al., 1967).
Photophysical and Structural Studies
- Nonlinear Optical Properties: This compound's analogs have been studied for their photophysical, structural aspects, and nonlinear optical properties using Density Functional Theory (DFT). Such studies are crucial for understanding the compound's potential in optical applications (Bhagwat & Sekar, 2019).
Biochemical Research
In-vitro Anti-inflammatory Activity
Some derivatives of the compound have been synthesized and evaluated for their in-vitro anti-inflammatory activity. This indicates its potential use in the development of new anti-inflammatory agents (Deka et al., 2012).
Synthesis for Radioimmunoassay Applications
The compound has been used in the synthesis of a conjugate for radioimmunoassay, demonstrating its utility in biochemical research and diagnostic applications (Ohshima et al., 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
2-[(3E)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-5-3-4-6-14(12)16/h3-6,8H,7,11H2,1-2H3/b19-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSALCLGSSBYRPV-UFWORHAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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